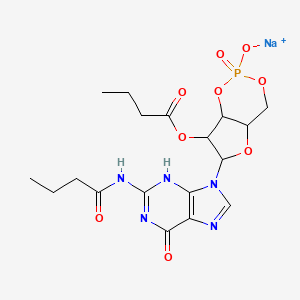
Incensol
Overview
Description
Incensol is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Incensol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Incensol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypoglycemic and Hypolipidemic Activities Incensole has shown potential in lowering blood glucose levels and improving lipid profiles in diabetic rats. This effect is comparable to the standard drug Glibenclamide, indicating its potential for diabetes management. Additionally, incensole may stimulate insulin secretion and protect pancreatic β-cells in diabetic conditions (Zaki et al., 2015).
Neuroactive and Anti-inflammatory Properties Incensole and incensole acetate, primarily found in the genus Boswellia, demonstrate significant anti-inflammatory and antidepressant activities. These compounds activate ion channels in the brain, helping to alleviate anxiety and depression (Al-Harrasi et al., 2019).
Potential in Neuropharmacological Disorders Research suggests a GABAergic mechanism may be involved in the effectiveness of natural and modified incensole derivatives in treating neuropharmacological disorders. These compounds have shown antidepressant-like effects and anxiolytic potential in various animal models (Al-Harrasi et al., 2019).
Neuroprotection and Memory Improvement Incensole acetate has been identified as a neuroprotective agent that improves memory impairment induced by inflammatory agents in rats. It modulates various biomarkers associated with inflammation and oxidative stress, suggesting its role in neuroprotection and cognitive function enhancement (Marefati et al., 2021).
Influence on Brain-Derived Neurotrophic Factor (BDNF) Incensole acetate has shown potential in modulating hippocampal BDNF and CRF expression. It exhibits antidepressant-like effects in mice and can reduce depressive-like behavior in animals displaying submissive behavior. This suggests its potential use in treating depressive-like disorders (Moussaieff et al., 2012).
properties
IUPAC Name |
(1R,2S,5Z,9Z,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7-,17-11-/t18-,19+,20+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBZLMMXFQMHDP-KZGWUZFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\C[C@@]2(CC[C@@](O2)([C@H](CC1)O)C)C(C)C)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Incensol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



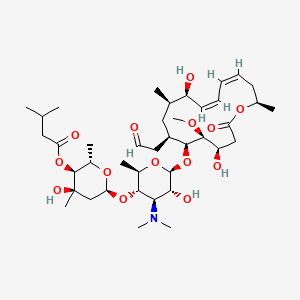

![2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol](/img/structure/B8101460.png)
![9-nitro-7,7a,12,12a-tetrahydro-5H-indolo[3,2-d][1]benzazepin-6-one](/img/structure/B8101464.png)
![[(2S)-2-[(1E,3R,4R,8S,9S,10R,11R,14R)-8-[(2S,3S,4R,5S,6S)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate](/img/structure/B8101472.png)
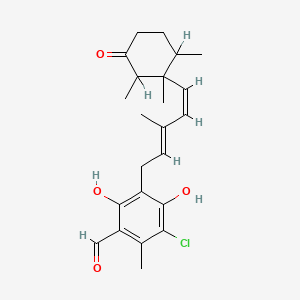

![6-[Dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide](/img/structure/B8101490.png)
![(3Z,5Z,7S,8S,11Z,13Z,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B8101495.png)
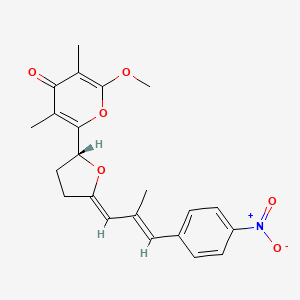
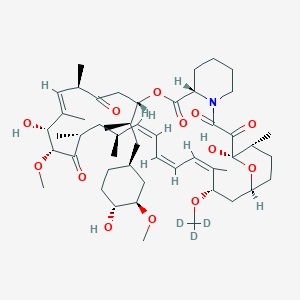
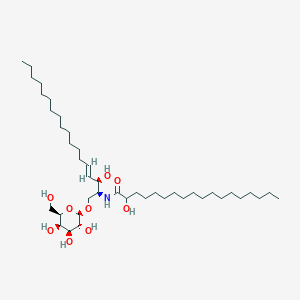
![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,9Z,11R,15Z,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B8101540.png)
